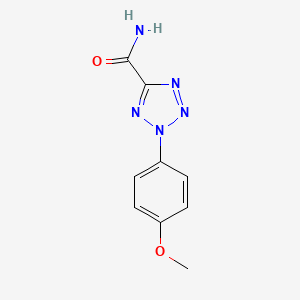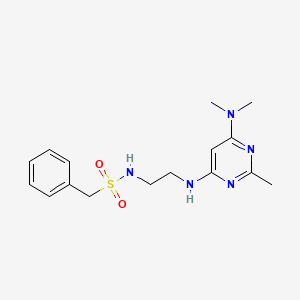
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol" is a pyrimidine derivative, which is a class of compounds that have shown a range of biological activities, including antiviral and anticancer properties. Pyrimidine derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods, including multicomponent reactions and cyclization processes. For instance, a related compound, 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine, was synthesized using an Ullmann reaction, which is a type of coupling reaction that forms carbon-carbon bonds between phenols and halides . Another method described the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives through a sequential multicomponent reaction involving 1,3-indandione, aromatic aldehydes, and guanidine hydrochloride . These methods highlight the versatility and adaptability of pyrimidine synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring can significantly influence the compound's electronic structure and biological activity. For example, the introduction of a methoxy group can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets . The crystal structure of related compounds has been studied, revealing that the pyrimidine ring can form planar structures, and substituents can show significant displacements from this plane .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and coupling reactions. These reactions can be used to introduce different functional groups into the pyrimidine core, thereby modifying its properties. For example, the alkylation of 2,4-diamino-6-hydroxypyrimidines with different alkylating agents has been used to produce a range of substituted pyrimidines with potential antiviral activity . The acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols has been employed to synthesize 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are crucial for the compound's pharmacokinetic profile and its suitability as a drug candidate. The electronic structure, including the molecular electrostatic potential and frontier molecular orbitals, can be studied using quantum chemical computational methods to predict reactivity and interaction with biological targets . Additionally, the hydrogen bonding patterns observed in the crystal structures of pyrimidine derivatives can provide insights into their potential for forming stable complexes with biological macromolecules .
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors and Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, which share a similar pyrimidine core to the compound of interest, have been identified as selective aldose reductase inhibitors exhibiting micromolar to submicromolar activity levels. These compounds also displayed significant antioxidant properties, with particular derivatives showing enhanced activity. The phenol or catechol hydroxyls in these molecules are crucial for their pharmacophoric recognition and activity, suggesting a potential application in managing diabetic complications and oxidative stress-related diseases (La Motta et al., 2007).
Antifungal Applications
Derivatives of 4-methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine have demonstrated antifungal effects against Aspergillus terreus and Aspergillus niger. The antifungal potency varies among compounds, with specific derivatives showing more effectiveness. This suggests that pyrimidine derivatives, depending on their substitutions, could be developed into antifungal agents, highlighting another potential application area (Jafar et al., 2017).
Anticancer Activity
Compounds structurally related to the one , such as 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, have been synthesized and tested for their anticancer activity. While the specific activities and effectiveness can vary, there is interest in exploring these compounds for their potential to inhibit cancer cell growth, particularly in breast cancer cell lines. This area of research suggests a possibility for the compound to be studied for its anticancer properties (Sukria et al., 2020).
Corrosion Inhibition
Vanillin Schiff base derivatives, including those incorporating pyrimidine rings, have been evaluated for their adsorption characteristics and corrosion inhibition on mild steel in acidic conditions. These studies reveal that specific structural features can significantly impact their efficacy as corrosion inhibitors, potentially offering applications in materials protection and preservation (Satpati et al., 2020).
Dual Inhibitors of Enzymatic Activity
Thieno[2,3-d]pyrimidine derivatives have been synthesized and identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and cell proliferation. These findings suggest potential applications in cancer therapy, given the importance of these enzymes in tumor growth and proliferation (Gangjee et al., 2008).
Eigenschaften
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13(2)12-27-16-8-9-17(19(25)10-16)20-18(11-23-21(22)24-20)14-4-6-15(26-3)7-5-14/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRGBLOXXLPHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)
![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)
![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)
![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)


![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

